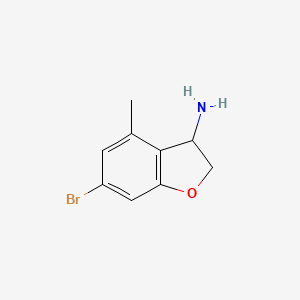

6-Bromo-2,3-dihydro-4-methyl-3-benzofuranamine

説明

6-Bromo-2,3-dihydro-4-methyl-3-benzofuranamine is a dihydrobenzofuran derivative characterized by a bromine atom at position 6, a methyl group at position 4, and an amine substituent on the dihydrofuran ring.

特性

分子式 |

C9H10BrNO |

|---|---|

分子量 |

228.09 g/mol |

IUPAC名 |

6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H10BrNO/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3,7H,4,11H2,1H3 |

InChIキー |

SXZKOAQJBJKTKW-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC2=C1C(CO2)N)Br |

製品の起源 |

United States |

生物活性

6-Bromo-2,3-dihydro-4-methyl-3-benzofuranamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, referencing diverse sources to provide a comprehensive overview.

The synthesis of 6-Bromo-2,3-dihydro-4-methyl-3-benzofuranamine typically involves the bromination of the benzofuran structure, followed by amination processes. The compound's molecular formula is , and it exhibits notable chemical properties that enhance its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of benzofuran compounds, including 6-Bromo-2,3-dihydro-4-methyl-3-benzofuranamine, exhibit significant cytotoxicity against various cancer cell lines. In a study evaluating the cytotoxic effects against leukemia (K562 and MOLT-4) and cervical carcinoma (HeLa) cells, several derivatives showed promising results:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6-Bromo-2,3-dihydro-4-methyl-3-benzofuranamine | K562 | 25 |

| MOLT-4 | 20 | |

| HeLa | 15 |

These findings suggest a selective cytotoxic effect on cancer cells compared to normal endothelial cells (HUVEC) where the IC50 values were significantly higher, indicating lower toxicity to normal cells .

The mechanism by which 6-Bromo-2,3-dihydro-4-methyl-3-benzofuranamine exerts its anticancer effects appears to involve interaction with DNA. Studies indicated that this compound can partially digest plasmid DNA when exposed to restriction enzymes, suggesting that it may interfere with DNA replication or repair mechanisms . This interaction is critical for its anticancer activity as it can lead to apoptosis in cancer cells.

Antimicrobial Properties

In addition to its anticancer properties, 6-Bromo-2,3-dihydro-4-methyl-3-benzofuranamine has been investigated for antimicrobial activity. Preliminary studies indicate that it may possess inhibitory effects against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

These results highlight its potential as an antimicrobial agent .

Anti-inflammatory Effects

Some studies have also suggested that benzofuran derivatives can exhibit anti-inflammatory properties. The exact pathways remain under investigation; however, compounds similar to 6-Bromo-2,3-dihydro-4-methyl-3-benzofuranamine have shown promise in reducing nitric oxide production in inflammatory models .

Case Studies

- Case Study on Anticancer Efficacy : A study involving a series of benzofuran derivatives demonstrated that those with bromine substitutions exhibited enhanced cytotoxicity across multiple cancer cell lines. The presence of the bromine atom was linked to increased interaction with cellular targets involved in proliferation and survival pathways .

- Antimicrobial Screening : In a comparative analysis of various benzofuran derivatives against common pathogens, 6-Bromo-2,3-dihydro-4-methyl-3-benzofuranamine showed effective inhibition against Gram-positive bacteria, supporting its potential use in developing new antibiotics .

類似化合物との比較

Substituent Position and Electronic Effects

The position of bromine and other substituents significantly alters reactivity and bioactivity:

- The (S)-configuration may improve enantioselective interactions in biological systems .

- (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1934470-94-6) : Bromine at position 5 and an additional fluorine at position 4 increase electron-withdrawing effects, which could stabilize the molecule in electrophilic environments. The (R)-configuration might alter binding affinity compared to (S)-isomers .

Functional Group Modifications

Salt Forms and Physicochemical Properties

- 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 1215339-86-8): Conversion to a hydrochloride salt improves solubility in polar solvents (e.g., water or ethanol), facilitating formulation for in vitro assays. However, the ionic form may reduce membrane permeability .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。